An In-Depth Technical Guide to 4-Bromo-2,3-dihydrobenzofuran: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-2,3-dihydrobenzofuran: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The 2,3-dihydrobenzofuran scaffold is a privileged structure, appearing in a wide array of biologically active natural products and synthetic compounds. The presence of a bromine atom at the 4-position of the aromatic ring introduces a versatile functional handle, enabling a diverse range of chemical transformations and rendering it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-bromo-2,3-dihydrobenzofuran, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-bromo-2,3-dihydrobenzofuran is fundamental for its application in synthesis and analysis. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO | PubChem[1] |
| Molecular Weight | 199.04 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran | PubChem[1] |
| CAS Number | 774220-36-9 | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Solubility | Not explicitly stated, likely soluble in organic solvents | - |
| XLogP3 | 2.6 | PubChem[1] |
Spectroscopic Data:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The dihydrofuran ring protons would likely appear as triplets, while the aromatic protons would exhibit coupling patterns influenced by the bromine substituent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal characteristic chemical shifts for the eight carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly influenced.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
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Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds.
Synthesis of 4-Bromo-2,3-dihydrobenzofuran
The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various strategies, often involving intramolecular cyclization reactions. While a specific, detailed protocol for the 4-bromo derivative is not universally published, a general and adaptable synthetic approach involves the cyclization of a suitably substituted phenol. A plausible synthetic route is outlined below.
Conceptual Synthetic Pathway
A common and effective method for the synthesis of 2,3-dihydrobenzofurans is the intramolecular cyclization of o-allylphenols. For the synthesis of 4-bromo-2,3-dihydrobenzofuran, a logical precursor would be 2-allyl-3-bromophenol. This precursor can be synthesized from commercially available starting materials.
Caption: Conceptual synthetic pathway for 4-bromo-2,3-dihydrobenzofuran.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on established methods for the synthesis of dihydrobenzofurans and should be optimized for the specific target molecule.
Step 1: Allylation of 3-Bromophenol
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Reactants: To a solution of 3-bromophenol in a suitable solvent (e.g., acetone, acetonitrile), add a base such as potassium carbonate.
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Addition of Allyl Bromide: Add allyl bromide dropwise to the reaction mixture at room temperature.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield 2-allyl-3-bromophenol.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction between the phenoxide and allyl bromide. Potassium carbonate is a mild and inexpensive base suitable for deprotonating the phenol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Intramolecular Cyclization of 2-Allyl-3-bromophenol
Several methods can be employed for the cyclization step.
Method A: Acid-Catalyzed Cyclization
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Reaction Setup: Dissolve 2-allyl-3-bromophenol in a non-polar solvent like toluene.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
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Reaction Conditions: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water if any is formed.
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Work-up and Purification: Upon completion, neutralize the acid, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it. Purify the residue by column chromatography to obtain 4-bromo-2,3-dihydrobenzofuran.
Causality Behind Experimental Choices: The strong acid protonates the double bond of the allyl group, generating a carbocation which is then attacked by the phenolic oxygen in an intramolecular electrophilic aromatic substitution-like reaction. Toluene is a suitable high-boiling solvent for this type of reaction.
Method B: Palladium-Catalyzed Oxidative Cyclization
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Reactants: In a reaction vessel, combine 2-allyl-3-bromophenol with a palladium(II) catalyst (e.g., Pd(OAc)₂, PdCl₂) in a suitable solvent like dimethylformamide (DMF) or acetic acid.
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Additives: An oxidant, such as benzoquinone or oxygen, may be required to regenerate the active Pd(II) catalyst.
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Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed.
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Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Causality Behind Experimental Choices: Palladium(II) catalysts are known to coordinate with the alkene of the allyl group, making it susceptible to nucleophilic attack by the phenolic oxygen. The choice of solvent and oxidant is crucial for the efficiency and selectivity of the reaction. This method often offers milder reaction conditions compared to strong acid catalysis.
Reactivity and Synthetic Applications
The bromine atom at the 4-position of 4-bromo-2,3-dihydrobenzofuran is a key feature that dictates its reactivity and utility as a synthetic intermediate. This aryl bromide can readily participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this position.
Palladium-Catalyzed Cross-Coupling Reactions
One of the most powerful applications of 4-bromo-2,3-dihydrobenzofuran is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions provide efficient methods for forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions of 4-bromo-2,3-dihydrobenzofuran.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
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Reaction Setup: To a reaction flask, add 4-bromo-2,3-dihydrobenzofuran, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
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Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
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Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction by TLC or GC-MS.
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Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond. The subsequent transmetalation with the boronic acid and reductive elimination steps form the new C-C bond and regenerate the catalyst. The base is crucial for the activation of the boronic acid. The choice of ligand on the palladium catalyst can significantly influence the reaction efficiency, particularly with sterically hindered substrates.
Applications in Drug Discovery and Materials Science
The 2,3-dihydrobenzofuran moiety is a common structural motif in a variety of biologically active compounds.[2] Derivatives have shown a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] 4-Bromo-2,3-dihydrobenzofuran serves as a key intermediate for the synthesis of novel analogs with potentially enhanced or modified biological activities. The ability to introduce various substituents at the 4-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).
In materials science, the benzofuran core is of interest for the development of organic electronic materials. By functionalizing the 4-position of the dihydrobenzofuran ring, researchers can tune the electronic and photophysical properties of the resulting molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Safety and Handling
4-Bromo-2,3-dihydrobenzofuran should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on GHS classifications, it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
Conclusion
4-Bromo-2,3-dihydrobenzofuran is a valuable and versatile building block in organic synthesis. Its key chemical properties, particularly the presence of a reactive bromine atom on the aromatic ring, make it an ideal substrate for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of functional groups, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing the full potential of this important chemical intermediate.
References
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PubChem. 4-Bromo-2,3-dihydrobenzofuran. National Center for Biotechnology Information. [Link]
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Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. J. Med. Chem. 2021, 64, 15, 11375–11394. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 2019, 9, 27746-27768. [Link]
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Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Org. Lett. 2024, 26, 28, 5970–5974. [Link]
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Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. Int. J. Biol. Macromol. 2018, 120, Pt B, 2195-2202. [Link]
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Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 2017, 7(3), 343-349. [Link]
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Mini Review on Important Biological Properties of Benzofuran Derivatives. J. Chem. Pharm. Res., 2016, 8(8):729-733. [Link]
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